3-Bromo-2-chloro-6-methylpyridine 1-oxide
Overview
Description
3-Bromo-2-chloro-6-methylpyridine N-oxide is an organic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-methylpyridine 1-oxide typically involves the bromination and chlorination of 6-methylpyridine followed by oxidation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For instance, bromine and chlorine are used as halogenating agents, while oxidizing agents such as hydrogen peroxide or peracids are employed for the oxidation step.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the continuous addition of reagents and the maintenance of optimal temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-6-methylpyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it back to its parent pyridine compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Organometallic reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while substitution reactions can yield various substituted pyridines.
Scientific Research Applications
3-Bromo-2-chloro-6-methylpyridine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-6-methylpyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its halogen atoms play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-2-chloro-6-methylpyridine N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical properties compared to its analogs. This functional group enhances its reactivity and makes it a valuable compound in various chemical reactions and applications .
Properties
Molecular Formula |
C6H5BrClNO |
---|---|
Molecular Weight |
222.47 g/mol |
IUPAC Name |
3-bromo-2-chloro-6-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5BrClNO/c1-4-2-3-5(7)6(8)9(4)10/h2-3H,1H3 |
InChI Key |
ZKOUSHLDGJJNJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=C(C=C1)Br)Cl)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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